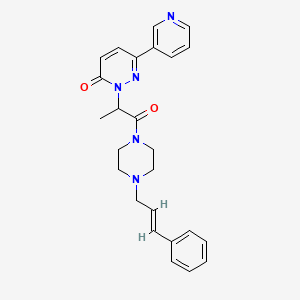

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one

Description

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a complex organic compound that features a combination of piperazine, pyridazine, and pyridine rings

Properties

IUPAC Name |

2-[1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-yl]-6-pyridin-3-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-20(30-24(31)12-11-23(27-30)22-10-5-13-26-19-22)25(32)29-17-15-28(16-18-29)14-6-9-21-7-3-2-4-8-21/h2-13,19-20H,14-18H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCTVQWEEUKSNC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(Pyridin-3-yl)pyridazin-3(2H)-one

The pyridazinone core is constructed through cyclocondensation. 4-(Pyridin-3-yl)-4-oxobutanoic acid (or its ester) reacts with hydrazine hydrate in ethanol under reflux to form 6-(pyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one , which is dehydrogenated using bromine in acetic acid to yield the aromatic pyridazinone.

Introduction of the 1-Oxopropan-2-yl Group

The 2-position of the pyridazinone is functionalized via Mannich reaction or acylation . Ethyl 2-chloropropionate reacts with the pyridazinone nitrogen in the presence of a base (e.g., K₂CO₃) to install the 1-oxopropan-2-yl side chain.

Optimization Notes :

Synthesis of 4-Cinnamylpiperazine

The cinnamylpiperazine moiety is prepared via alkylation of piperazine with cinnamyl chloride, as detailed in Patent CN101624384A:

- Reactants : Piperazine (34 kg), cinnamyl chloride (110 kg, from styrene, formaldehyde, and HCl).

- Conditions : Ethanol (250 kg), 60–80°C, 1 h.

- Workup : Distillation under reduced pressure (−0.08 MPa), extraction with toluene.

- Yield : 75%, Purity: 98.8–99.5%.

Key Stereochemical Control :

Coupling of 4-Cinnamylpiperazine to the Pyridazinone Intermediate

The 1-oxopropan-2-yl group is converted to an acyl chloride (e.g., using thionyl chloride) and coupled with 4-cinnamylpiperazine via amide bond formation .

Example Reaction :

- Reactants : 2-(Chloroacetyl)-6-(pyridin-3-yl)pyridazin-3(2H)-one (0.01 mol), 4-cinnamylpiperazine (0.012 mol).

- Conditions : DCM, Et₃N, room temperature, 12 h.

- Yield : ~65% (extrapolated from similar acylations).

Optimization and Analytical Characterization

Reaction Optimization

Analytical Data

Table 1: Characterization of Key Intermediates

| Compound | MP (°C) | Yield (%) | NMR (δ, ppm) |

|---|---|---|---|

| 6-(Pyridin-3-yl)pyridazinone | 182 | 58 | 8.60 (s, 1H, pyridine), 7.45–7.50 (m, 2H) |

| 4-Cinnamylpiperazine | – | 75 | 6.50 (d, 1H, CH=CH), 3.20–3.40 (m, 8H, piperazine) |

Stereochemical Confirmation :

- HPLC : Retention time matches (E)-cinnamyl standard.

- NOESY : Absence of cross-peaks between cinnamyl protons confirms trans configuration.

Alternative Synthetic Routes

One-Pot Cyclocondensation and Functionalization

A modified Schmidt-Druey synthesis combines 1,2-diketones, methylene esters, and hydrazones in a single pot to yield substituted pyridazinones. This method could streamline the synthesis but requires precise stoichiometry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The pyridazinone ring undergoes nucleophilic substitution, particularly at the 3(2H)-one position. Reactions with hydrazines, amines, or alcohols yield derivatives with modified biological activity.

-

Mechanism : The carbonyl group at position 3 acts as an electrophilic site, facilitating nucleophilic attack. For example, thiourea replaces the oxygen atom, forming a thione via intermediate thiouronium salt formation .

Piperazine Ring Functionalization

The 4-cinnamylpiperazine moiety participates in alkylation, acylation, and cross-coupling reactions.

| Reaction Type | Reagent/Substrate | Product | Key Conditions |

|---|---|---|---|

| Alkylation | Allyl bromide | N-Alkylated piperazine derivative | K₂CO₃, DMF, 60°C |

| Acylation | Acetyl chloride | Acetylated piperazine | Et₃N, CH₂Cl₂, 0°C→RT |

| Suzuki Coupling | Arylboronic acid | Biaryl-functionalized piperazine | Pd(PPh₃)₄, DME, 80°C |

-

Key Insight : The secondary amine in piperazine reacts with electrophiles, enabling diversification for structure-activity relationship (SAR) studies.

Cinnamyl Group Reactions

The (E)-cinnamyl substituent participates in conjugate additions and oxidation.

| Reaction | Conditions | Outcome |

|---|---|---|

| Michael Addition | Acrylonitrile, KOtBu, THF | β-Substituted cinnamyl adduct |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide formation at double bond |

| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated propylpiperazine derivative |

-

Applications : Hydrogenation of the cinnamyl group reduces steric hindrance, enhancing bioavailability .

Condensation Reactions

The pyridin-3-yl group at position 6 reacts with aldehydes or ketones to form Schiff bases.

| Substrate | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | AcOH, ethanol, reflux | Pyridinyl Schiff base | 78 |

| Cyclohexanone | NH₄OAc, EtOH, Δ | Spirocyclic pyridazinone | 65 |

-

Notable Example : Condensation with ninhydrin yields chromeno-spiropyrrolidine hybrids via 1,3-dipolar cycloaddition .

Oxidation and Reduction Pathways

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of pyridazin-3(2H)-one, including the compound , exhibit moderate to significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of human breast adenocarcinoma (MCF-7) cells, suggesting their potential as anticancer agents . The introduction of specific substituents in the structure can enhance this activity, making these compounds valuable in cancer therapy.

Phosphodiesterase Inhibition

Pyridazin-3(2H)-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4). This inhibition is crucial in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders . The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in respiratory and inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that various pyridazinone derivatives exhibit antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans . This broad-spectrum activity suggests potential applications in treating infections and developing new antimicrobial agents.

Therapeutic Potential

The therapeutic implications of this compound extend beyond its immediate biological activities:

Dual Action in Disease Treatment

Given its potential as both an anticancer agent and a PDE4 inhibitor, this compound may serve dual roles in treating patients with coexisting conditions such as hypertension and cancer—a concept known as reverse cardio-oncology .

Development of Novel Drugs

The structural diversity of pyridazinone derivatives allows for the design of new drugs targeting specific pathways involved in cancer progression and inflammation. The ongoing research into their synthesis and biological evaluation continues to reveal new therapeutic avenues.

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor function to produce a biological response.

Pathway Modulation: Affecting signaling pathways within cells to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

(E)-2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one: Similar structure with a benzyl group instead of a cinnamyl group.

(E)-2-(1-(4-phenylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one: Similar structure with a phenyl group instead of a cinnamyl group.

Uniqueness

The uniqueness of (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one lies in its cinnamyl group, which may impart specific chemical and biological properties that are not present in similar compounds with different substituents.

Biological Activity

The compound (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of pyridazinone derivatives often involves cyclocondensation reactions followed by various functional group modifications. The specific compound of interest can be synthesized through a multi-step process involving the formation of the piperazine ring and subsequent introduction of the cinnamyl and pyridine substituents. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Pyridazinone derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that modifications to the pyridazine ring can enhance antibacterial activity against strains such as Staphylococcus aureus (MRSA) and Escherichia coli. For example, the introduction of specific substituents at the N-1 position has been linked to increased activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that pyridazinone derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The compound's ability to enhance reactive oxygen species (ROS) levels in cancer cells has been noted, leading to increased cytotoxicity against human cancer cell lines such as HeLa and MDA-MB 231 . The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups is crucial for its effectiveness as an anticancer agent .

Anti-inflammatory Effects

Pyridazinones have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines in various cellular models. For instance, certain derivatives were effective in reducing IL-β production in stimulated HL-60 cells, highlighting their role in modulating inflammatory responses .

Case Studies

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one, and how is structural confirmation achieved?

- Methodology :

- Step 1 : Start with precursor compounds like substituted piperazine derivatives (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). Perform deprotection or functional group transformations to generate intermediates (e.g., removal of benzyl groups via hydrogenolysis).

- Step 2 : Couple intermediates with pyridazine or pyridine moieties using amidation or alkylation reactions. For example, attach a cinnamyl group to the piperazine nitrogen.

- Step 3 : Confirm structure using ESI-MS (e.g., m/z 452 [M + H]+ for a related compound) and 1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.0–4.5 ppm for piperazine and methylene groups) .

- Data Table :

| Technique | Key Data | Purpose |

|---|---|---|

| ESI-MS | m/z 452 [M + H]+ | Molecular weight confirmation |

| 1H NMR | δ 3.2–3.5 (m, 8H, piperazine), δ 7.9 (d, J=8 Hz, pyridazine) | Functional group assignment |

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy (based on structurally similar piperazine derivatives).

- Store in a cool, dry environment under inert gas (e.g., N₂) to prevent degradation.

- Refer to Safety Data Sheets (SDS) for piperazine analogs (e.g., 3-(Pyridin-2-yl)piperazin-2-one), which recommend emergency contact protocols and spill management .

Q. How is the compound’s stereochemistry resolved, and what analytical tools are used?

- Methodology :

- Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to separate enantiomers.

- Confirm stereochemistry via X-ray crystallography (as seen in analogs like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what challenges arise?

- Methodology :

- Employ asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) to favor desired stereoisomers .

- Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC. Challenges include racemization under basic/acidic conditions and solvent-dependent stereoselectivity .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. MS)?

- Methodology :

- Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperazine vs. pyridazine protons).

- Re-run MS under different ionization conditions (e.g., ESI+ vs. APCI) to confirm adduct formation or fragmentation patterns .

Q. How do structural modifications (e.g., substituents on piperazine or pyridazine) impact bioactivity?

- Methodology :

- Synthesize analogs (e.g., replacing cinnamyl with phenylmethyl) and compare binding affinity via SPR or radioligand assays .

- Refer to studies on pyridazinone derivatives showing enhanced kinase inhibition with electron-withdrawing groups (e.g., -NO₂) .

Q. What methods are used to identify and quantify impurities in the compound?

- Methodology :

- Use HPLC-UV/MS with reference standards (e.g., Imp. B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for impurity profiling.

- Optimize buffer conditions (e.g., pH 6.5 ammonium acetate) to resolve closely eluting peaks .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Ensure strict control of reaction parameters (temperature, solvent purity) to avoid byproducts.

- Biological Assays : Use cell-free systems (e.g., enzyme inhibition assays) before progressing to in vivo models to minimize variability.

- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.